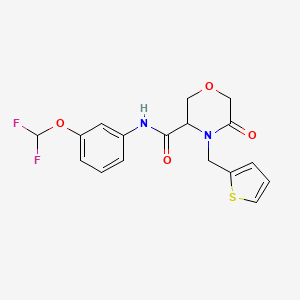

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Description

Properties

IUPAC Name |

N-[3-(difluoromethoxy)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16F2N2O4S/c18-17(19)25-12-4-1-3-11(7-12)20-16(23)14-9-24-10-15(22)21(14)8-13-5-2-6-26-13/h1-7,14,17H,8-10H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKIOCGRTSZZBKR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=CC=C3)OC(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16F2N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) . This receptor is largely expressed in mast cells, which are innate immune cells that primarily reside at sites exposed to the external environment.

Mode of Action

This compound acts as a modulator of the MRGPRX2 receptor. It interacts with the receptor, leading to its activation or inhibition. The MRGPRX2 receptor is sensitive to a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides.

Biochemical Pathways

Upon activation of the MRGPRX2 receptor, mast cells release pre-formed mediators from granules (e.g., histamine, proteases, and heparin) and newly synthesized mediators (e.g., thromboxane, prostaglandin D2, leukotriene C4, tumor necrosis factor alpha, eosinol chemotactor factor, and platelet-activating factor) that elicit allergic and inflammatory responses.

Pharmacokinetics

The compound is administered to a subject in need thereof, indicating that it has suitable adme (absorption, distribution, metabolism, and excretion) properties for therapeutic use.

Result of Action

The activation of the MRGPRX2 receptor by this compound can mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD.

Action Environment

The action of this compound is influenced by the environment of the mast cells, which primarily reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract. These cells express numerous receptors that respond to mechanical and chemical stimuli.

Biological Activity

N-(3-(difluoromethoxy)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide, identified by its CAS number 1421441-50-0, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 382.4 g/mol. The structure features a morpholine core substituted with a difluoromethoxy phenyl group and a thiophen-2-ylmethyl moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 382.4 g/mol |

| CAS Number | 1421441-50-0 |

Biological Activity Overview

Recent studies have highlighted various biological activities associated with similar compounds that may provide insights into the activity of this compound.

Antifungal Activity

A study investigating related thiazole derivatives demonstrated significant antifungal activity against Candida albicans and Candida parapsilosis. Compounds with electronegative substituents, such as fluorine, exhibited enhanced activity due to increased lipophilicity and interaction with fungal enzymes . Although specific data on the target compound is limited, its structural similarities suggest potential antifungal properties.

Cytotoxicity Studies

Cytotoxicity analyses on synthesized derivatives indicated that compounds similar in structure to this compound showed varying degrees of toxicity towards NIH/3T3 cell lines. For instance, IC50 values were reported at 148.26 μM for one derivative, indicating moderate cytotoxicity . This suggests that while the compound may have therapeutic potential, it could also affect normal cell lines at certain concentrations.

The mechanisms through which compounds like this compound exert their effects are likely multifaceted:

- Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in fungal metabolism, such as 14α-demethylase, which is crucial for ergosterol biosynthesis in fungi .

- Lipophilicity : The presence of fluorine and other electronegative atoms enhances the lipophilic character of the compound, facilitating better membrane permeability and interaction with biological targets .

Case Studies and Research Findings

While specific case studies on this compound are scarce, the following findings from related research provide valuable context:

- Antifungal Efficacy : A series of thiazole derivatives were tested for antifungal activity, revealing that those with stronger electronegative substituents displayed significantly improved efficacy against fungal strains compared to their less substituted counterparts .

- Cytotoxicity Profiles : The cytotoxic effects observed in NIH/3T3 cells suggest that careful consideration must be given to the therapeutic index when developing drugs based on this scaffold .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Morpholine- and Thiophene-Containing Derivatives

Morpholine and thiophene motifs are prevalent in medicinal chemistry due to their pharmacokinetic and pharmacodynamic advantages. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Selected Carboxamide Derivatives

Key Observations:

- Morpholine vs. Tetrahydropyrimidine Cores : The target compound’s 5-oxomorpholine core (found in anticoagulants like rivaroxaban intermediates ) contrasts with tetrahydropyrimidine derivatives (Table 1), which are more rigid and may favor stacking interactions with nucleic acids or enzymes .

- Thiophene vs.

- Fluorinated Aryl Groups: The 3-(difluoromethoxy)phenyl group in the target compound improves metabolic stability compared to non-fluorinated analogs, similar to trifluoromethylphenyl groups in and .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.